{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol
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Overview
Description
Preparation Methods
The synthesis of {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol can be achieved through several methods. One approach involves the use of recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system . This method is considered green, economic, and efficient, retaining over 60% of its catalytic activity after five reuse cycles .
Chemical Reactions Analysis
{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively detailed in the literature. it is known that the compound can participate in reactions that involve the modification of its functional groups, leading to the formation of different products .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of other chemical compounds and as a building block in organic chemistry. In biology and medicine, it may be utilized in studies involving enzyme inhibition and other biochemical processes . Its unique structure makes it valuable for research in various fields, including chemistry, biology, and industry .
Mechanism of Action
it is known to interact with specific molecular targets and pathways, potentially involving enzyme inhibition and other biochemical interactions . Further research is needed to fully understand its mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol can be compared with similar compounds such as (4-chlorophenyl)(pyridin-2-yl)methanol and (2-Chloro-4-pyridinyl)methanol . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its furo[3,2-c]pyridine core, which distinguishes it from other related compounds.
Biological Activity
{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol, a compound with the molecular formula C₈H₇ClN₂O, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Weight : 183.59 g/mol
- CAS Number : 1315360-27-0
- Purity : ≥97%
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition or activation of various biochemical pathways. The compound's structure suggests potential interactions with enzymes and receptors involved in critical cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
- Prostate Cancer (PC3)
- Lung Adenocarcinoma (A549)
- Colorectal Carcinoma (HCT116)
The compound's effectiveness was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity. Results indicated that this compound induced apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains.
Study 2: Anticancer Activity
A recent study assessed the effects of this compound on HCT116 colorectal cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 50 |
50 | 20 |
Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent .
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(4-chlorofuro[3,2-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-3,11H,4H2 |
InChI Key |
ZLSBPHLYJLTUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)CO)Cl |
Origin of Product |
United States |
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